molecular formula C22H26N4O2 B4519786 5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole

5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole

Cat. No.: B4519786
M. Wt: 378.5 g/mol
InChI Key: YVFXDDLSBYHTFQ-UHFFFAOYSA-N
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Description

5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Scientific Research Applications

5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the carbonyl group would yield an alcohol .

Mechanism of Action

The mechanism of action of 5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methoxy-1-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-indole apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazinyl and pyridinyl substituents, along with the methoxy group, allows for specific interactions with molecular targets that are not possible with simpler indole derivatives .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-28-20-2-3-21-19(16-20)7-11-26(21)17-22(27)25-14-12-24(13-15-25)10-6-18-4-8-23-9-5-18/h2-5,7-9,11,16H,6,10,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFXDDLSBYHTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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